molecular formula C16H17N5O2S B2785500 ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate CAS No. 868969-31-7

ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate

Cat. No.: B2785500
CAS No.: 868969-31-7
M. Wt: 343.41
InChI Key: BUPVLXNJKKOQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-3-yl group and at position 6 with a sulfanyl-linked ethyl butanoate side chain. This structure combines a bicyclic nitrogen-rich scaffold with polar and lipophilic substituents, making it a candidate for binding to protein targets such as PEF(S) (Predicted Esterase Folding Sensor) .

Properties

IUPAC Name

ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-3-12(16(22)23-4-2)24-14-8-7-13-18-19-15(21(13)20-14)11-6-5-9-17-10-11/h5-10,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPVLXNJKKOQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CN=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate typically involves multiple steps, starting with the preparation of the triazole and pyridazine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the triazole ring can be synthesized using enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction The pyridazine ring can be formed through a series of nucleophilic substitutions and condensations

Industrial production methods for such compounds often involve optimizing these synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyridazine rings, leading to a wide range of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Scientific Research Applications

Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate has a wide range of applications in scientific research:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Medicine: The compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, the triazole ring can act as a hydrogen bond acceptor or donor, facilitating interactions with target proteins. The pyridazine ring can enhance binding affinity through π-π stacking interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Variations

The compound’s activity and physicochemical properties are influenced by substituents on the triazolopyridazine core. Below is a comparative analysis with analogues from literature:

Table 1: Key Analogues and Their Properties
Compound Name (CAS/ID) Core Structure Substituents Biological Activity Molecular Weight (g/mol) Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Pyridin-3-yl, ethyl 2-sulfanylbutanoate Predicted PEF(S) binding ~350–400 (estimated)
Lin28-1632 (108825-65-6) [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, phenylacetamide Lin28 protein inhibition 310.34 (CAS data)
(E)-4b [1,2,4]Triazolo[4,3-b]pyridazine Pyrazol-4-yl, propenoic acid Unknown 253–255°C (mp)
I-6230 Pyridazine Phenethylamino, benzoate ethyl ester Not reported ~300 (estimated)
EN300-7442884 [1,2,4]Triazolo[4,3-b]pyridazine Thiazine-2-yl, phenylacetamide Not reported 412.48
Key Observations:

The triazolopyridazine core in the target compound and Lin28-1632 enhances interactions with aromatic residues in protein binding pockets .

Substituent Effects :

  • Electron-Withdrawing Groups : Lin28-1632’s methyl and acetamide groups improve metabolic stability but reduce solubility compared to the target compound’s pyridinyl and ester groups .
  • Sulfur Linkages : The sulfanyl group in the target compound may increase reactivity (e.g., disulfide bond formation) versus sulfonyl or thioether linkages in analogues like 2-({3-ethyl-triazolopyridazin-6-yl}sulfonyl)acetic acid .

Biological Activity :

  • Triazolopyridazine derivatives with pyridinyl substituents (e.g., the target compound) are prioritized in PEF(S) binding assays, while methyl-substituted analogues like Lin28-1632 target Lin28 proteins .

Physicochemical Properties

  • Melting Points: Analogues like (E)-4b exhibit high melting points (253–255°C) due to rigid propenoic acid substituents, whereas the target compound’s flexible butanoate ester likely reduces crystallinity .
  • Solubility : Pyridinyl and ester groups in the target compound enhance aqueous solubility compared to hydrophobic derivatives like N-{3-[3-(pyridin-3-yl)-triazolopyridazin-6-yl]phenyl}acetamide .

Biological Activity

Ethyl 2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 868969-31-7
  • Molecular Formula : C15H18N4O2S
  • Molecular Weight : 318.39 g/mol

The compound features a triazolo-pyridazine core, which is known for its diverse biological activities. The presence of the pyridine and sulfanyl groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance:

  • Inhibition of c-Met Kinase :
    • Compounds with similar structures have shown significant inhibitory activity against c-Met kinase, a target in cancer therapy. One study reported IC50 values for related triazolo-pyridazine derivatives as low as 0.09μM0.09\,\mu M against c-Met kinase .
    • The cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) was evaluated using the MTT assay. Notably, some derivatives displayed IC50 values below 5μM5\,\mu M, indicating strong potential for further development .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have identified key features that enhance biological activity:

  • Pyridine Substitution : The introduction of a pyridine moiety has been linked to increased potency against specific kinases and cancer cell lines.
  • Sulfanyl Group : The presence of the sulfanyl group appears to play a crucial role in enhancing the compound's interaction with biological targets.

Cytotoxicity Assays

Table 1 summarizes the cytotoxicity results for various derivatives related to this compound:

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33
Foretinib (control)A5490.019

These results indicate that compounds similar to this compound exhibit promising anticancer properties.

The mechanism of action for compounds in this class often involves:

  • Kinase Inhibition : Targeting specific kinases such as c-Met that are implicated in tumor growth and metastasis.
  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.